N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide is an organic compound that features a bithiophene moiety linked to a bromobenzamide group
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole-transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can interact with their targets through π-π interactions . These interactions are crucial for the charge transport properties of these compounds.
Biochemical Pathways
It’s worth noting that the manipulation of biochemical pathways is a common strategy in the design of new small molecules for various applications .
Pharmacokinetics
The pharmacokinetic properties of similar bithiophene derivatives suggest high gi absorption and bbb permeability .
Result of Action
It’s known that 2,2’-bithiophene-based compounds can display a lower band gap and greater λ max in dimethylformamide solvent compared to other molecules . This suggests that they may have unique photophysical properties.
Action Environment
It’s known that environmental factors can significantly impact the performance of organic electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through Stille coupling reactions, where 2,2’-bithiophene is formed by coupling 2-halo thiophenes.
Attachment of the Ethyl Linker: The ethyl linker is introduced via a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the bithiophene unit.
Formation of the Bromobenzamide Group: The final step involves the formation of the bromobenzamide group through an amide coupling reaction between the ethyl-bithiophene intermediate and 2-bromobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies related to its interaction with biological macromolecules and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the ethyl linker and bromobenzamide group.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different electronic properties.
Naphthalimide Derivatives: Compounds with similar π-conjugated systems but different functional groups.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide is unique due to its combination of the bithiophene moiety and the bromobenzamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in organic electronics, materials science, and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGPVLIHEUAVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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